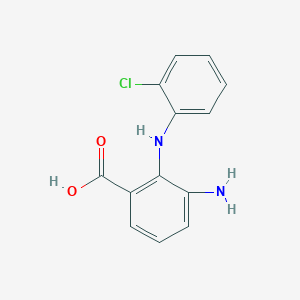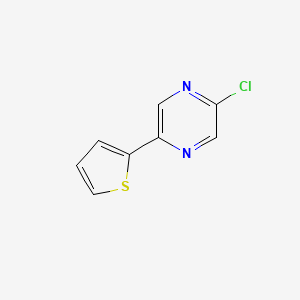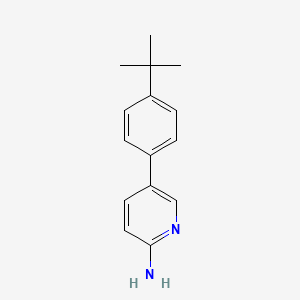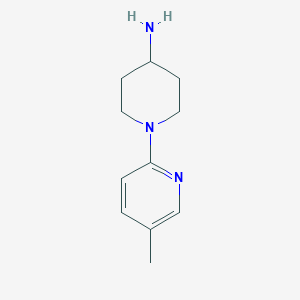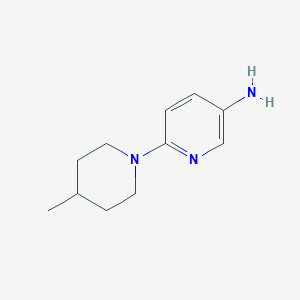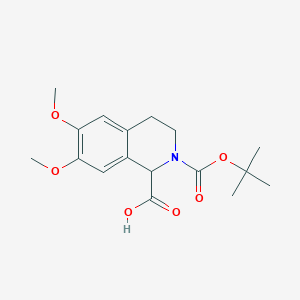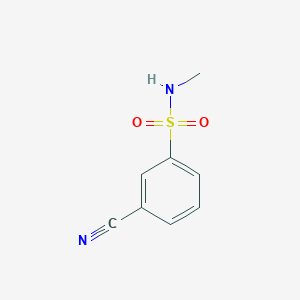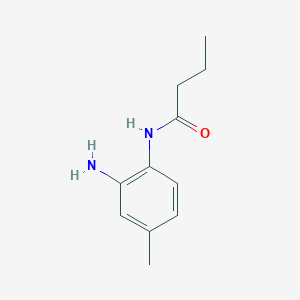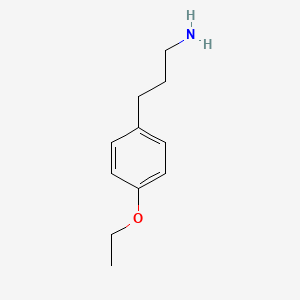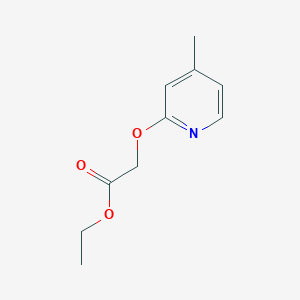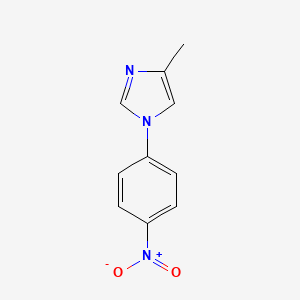
4-Methyl-1-(4-nitrophenyl)-1H-imidazole
Vue d'ensemble
Description
4-Methyl-1-(4-nitrophenyl)-1H-imidazole is a chemical compound that has been extensively studied by researchers due to its potential applications in various fields. This compound is also known as MNPI and is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Enzymatic Inhibition
4-Methyl-1-(4-nitrophenyl)-1H-imidazole and its derivatives show significant enzymatic inhibition properties. For example, nitrefazole, a derivative, has a notable inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Chemical Kinetics and Reactions
This compound is also studied for its role in chemical reactions, like the kinetics of ester imidazolysis in benzene (Rivetti & Tonellato, 1977), and the hydrolytic properties of its derivatives in specific reactions (Neuvonen, 1995).
Antibacterial Activity
A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives found that they possess in-vitro antibacterial activity against a range of microorganisms, demonstrating the potential for medical applications (Letafat et al., 2008).
NMR Studies
This compound has been the subject of detailed NMR studies to understand its structural and electronic properties, which is important for pharmaceutical applications (Backler et al., 2020).
Photoreactivity
This compound and its derivatives exhibit interesting photoreactive properties, such as the photorearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions (Pfoertner & Daly, 1987).
Antitubercular Properties
Some derivatives of this compound have shown promising antitubercular activity against the Mycobacterium tuberculosis strain, highlighting their potential in treating tuberculosis (Patel et al., 2017).
Catalytic Properties
The catalytic properties of this compound derivatives in hydrolysis reactions have been extensively studied, demonstrating their effectiveness in chemical processes (Kunitake & Horie, 1975).
Propriétés
IUPAC Name |
4-methyl-1-(4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVYTDNOUZWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580984 | |
| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90946-21-7 | |
| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


